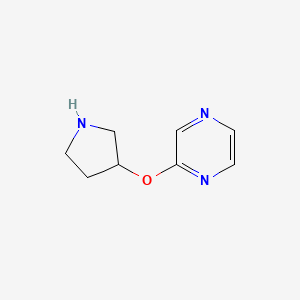
2-(Pyrrolidin-3-yloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yloxy)pyrazine is a heterocyclic compound that features both a pyrazine ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-(Pyrrolidin-3-yloxy)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using catalysts or specific reaction environments .
Chemical Reactions Analysis
2-(Pyrrolidin-3-yloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or pyrrolidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its biological activity, this compound is investigated for therapeutic applications, including as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrazine involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
2-(Pyrrolidin-3-yloxy)pyrazine can be compared to other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain both pyrrolidine and pyrazine rings but may have different substituents or structural variations. They exhibit similar biological activities but can differ in potency and specificity.
Pyrrolidinone derivatives: These compounds feature a pyrrolidinone ring instead of a pyrrolidine ring. They have diverse biological activities and are used in various medicinal applications.
Pyrrolizine derivatives: These compounds contain a fused pyrrolidine and pyrazine ring system.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-pyrrolidin-3-yloxypyrazine |
InChI |
InChI=1S/C8H11N3O/c1-2-9-5-7(1)12-8-6-10-3-4-11-8/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
YCJYPCXJHWHZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



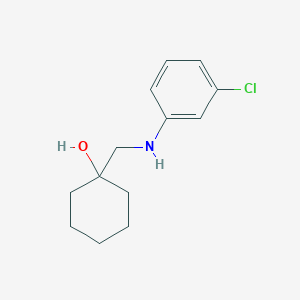
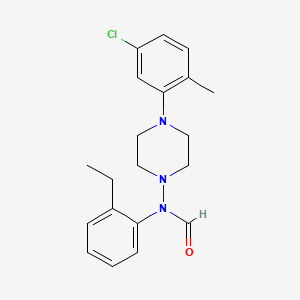
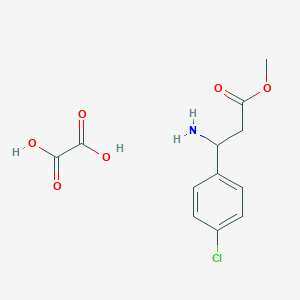
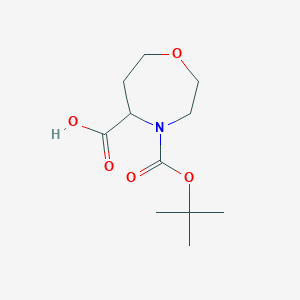
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)
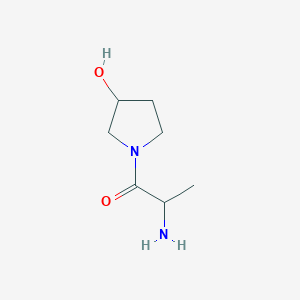
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
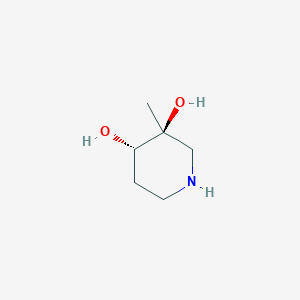
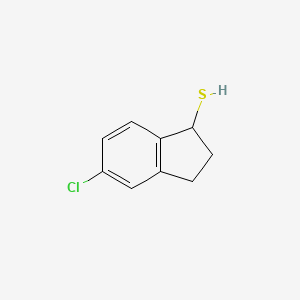

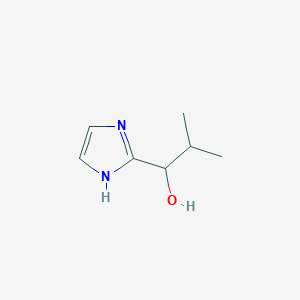
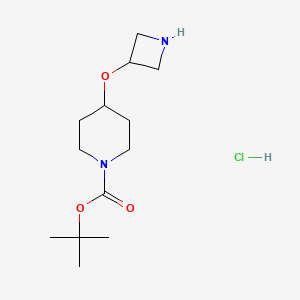
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
